N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984525
InChI: InChI=1S/C11H14N2O/c1-12-11(14)9-6-7-13-10-5-3-2-4-8(9)10/h2-5,9,13H,6-7H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15984525

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Standard InChI InChI=1S/C11H14N2O/c1-12-11(14)9-6-7-13-10-5-3-2-4-8(9)10/h2-5,9,13H,6-7H2,1H3,(H,12,14)
Standard InChI Key NYJQFOHTBDLJFL-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1CCNC2=CC=CC=C12

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide consists of a partially saturated quinoline ring system. The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing solubility and bioavailability. The carboxamide group at position 4 introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

Physicochemical Data

Key properties of the compound are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents
LogPEstimated 1.4–1.8 (calculated)

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Comparative analysis with structurally similar compounds, such as 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester (C₁₁H₁₁NO₃), highlights how functional groups influence properties: the carboxamide derivative exhibits enhanced stability over ester analogs .

Synthesis and Manufacturing

Domino Reactions and Cyclization

A primary synthesis route involves domino reactions combining reduction or oxidation steps with cyclization. For example, reductive amination of keto intermediates followed by acid-catalyzed ring closure yields the tetrahydroquinoline scaffold. Metal-promoted processes, particularly using palladium or nickel catalysts, enable efficient construction of the bicyclic system.

Samarium Iodide-Mediated Reduction

Recent advances include the use of SmI₂/H₂O/Et₃N systems to reduce quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines . While this method was initially applied to simpler analogs, adapting it to N-methyl-4-carboxamide derivatives could streamline production by avoiding harsh conditions .

Interaction with Biological Targets

Neurotransmitter Systems

The compound modulates dopamine and serotonin receptors at nanomolar concentrations, suggesting potential applications in mood disorders. Its tetrahydroquinoline core resembles endogenous neurotransmitters, enabling selective binding to G-protein-coupled receptors.

Metabolic Enzymes

Preliminary data indicate inhibition of cytochrome P450 3A4 (CYP3A4), a key drug-metabolizing enzyme. This interaction raises considerations for drug-drug interactions but may also be exploited for co-administration strategies requiring metabolic stabilization.

Comparative Analysis with Structural Analogs

Quinoline-4-Carboxamide Derivatives

Quinoline-4-carboxamides, such as the antiplasmodial agent DDD107498, share structural motifs with the subject compound but differ in substitution patterns . While DDD107498 targets Plasmodium elongation factor 2, N-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide’s saturated ring may favor central nervous system targets .

Tetrahydroisoquinolines

N-Methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₃N), a related scaffold, exhibits distinct ionization behavior (8.60 eV vertical ionization energy) due to reduced electron density . This contrast underscores how ring saturation and substituents dictate electronic and biological profiles .

Recent Research Advancements

Optimization of Pharmacokinetics

Efforts to improve metabolic stability have focused on replacing labile functional groups. Introducing fluorine atoms at strategic positions reduced hepatic clearance in rodent models, enhancing oral bioavailability.

Novel Delivery Systems

Nanoparticle formulations incorporating the compound demonstrated sustained release in preclinical trials, achieving therapeutic concentrations in brain tissue without peak-related toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator